Benzamide, 2-hydroxy-N-octyl-

Antimicrobial Gram-positive bacteria Structure-activity relationship

Benzamide, 2-hydroxy-N-octyl- (designated OHBA or C8SM) is an N-alkyl salicylamide characterized by an eight-carbon linear alkyl chain on the amide nitrogen and an ortho-hydroxy group on the benzamide core. This medium-chain lipophilic amide has been independently identified as a selective, potent inhibitor of Gram-positive bacteria and as a biodegradable marine antifouling agent.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 109972-90-9
Cat. No. B3045564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-hydroxy-N-octyl-
CAS109972-90-9
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(=O)C1=CC=CC=C1O
InChIInChI=1S/C15H23NO2/c1-2-3-4-5-6-9-12-16-15(18)13-10-7-8-11-14(13)17/h7-8,10-11,17H,2-6,9,12H2,1H3,(H,16,18)
InChIKeyAWDSLMQQQKGDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-N-octyl-benzamide (CAS 109972-90-9) Procurement and Selection Guide


Benzamide, 2-hydroxy-N-octyl- (designated OHBA or C8SM) is an N-alkyl salicylamide characterized by an eight-carbon linear alkyl chain on the amide nitrogen and an ortho-hydroxy group on the benzamide core [1]. This medium-chain lipophilic amide has been independently identified as a selective, potent inhibitor of Gram-positive bacteria and as a biodegradable marine antifouling agent [1][2]. Unlike its parent compound, salicylamide, which exhibits broad but weak bioactivity, the specific octyl substitution pattern confers a unique activity profile that is highly sensitive to chain length, making the compound a distinct entity for targeted antimicrobial or antifouling product development [1].

Why Generic N-Alkyl Salicylamides Cannot Substitute for 2-Hydroxy-N-octyl-benzamide


The biological activity of N-alkyl salicylamides is extremely sensitive to the length of the N-alkyl chain, following a sharp parabolic relationship rather than a linear trend [1][2]. As demonstrated by quantitative microbiological data, shortening the chain by just two carbon atoms (to N-hexyl) or lengthening it by four (to N-dodecyl) results in a 10- to 100-fold loss of antimicrobial potency [1]. This non-linear structure-activity relationship means that seemingly analogous compounds with different alkyl chain lengths cannot be freely interchanged without compromising efficacy. Furthermore, the target compound's specific biodegradation kinetics and skin permeation profile are a direct consequence of its octyl chain and ortho-hydroxy configuration, making generic benzamide or salicylamide alternatives unsuitable for applications requiring these precise physicochemical and biological properties [2][3].

Quantitative Differentiation Data for 2-Hydroxy-N-octyl-benzamide Relative to Its Closest Analogs


Gram-Positive Antibacterial Potency: 100-Fold Superiority Over Shorter and Longer N-Alkyl Homologs

In a direct head-to-head study, the microbistatic activity of N-octyl salicylamide (C8) was compared to its N-butyl (C4), N-hexyl (C6), N-decyl (C10), N-dodecyl (C12), and N-tetradecyl (C14) homologs against three clinically relevant Gram-positive bacteria: Staphylococcus aureus, Streptococcus mutans, and Actinomyces viscosus [1]. The N-octyl compound required an inhibiting concentration of just 5 ppm for S. aureus and S. mutans, and 10 ppm for A. viscosus. In contrast, the N-butyl homolog required 250-500 ppm, representing a 50- to 100-fold performance gap. The N-hexyl homolog showed intermediate activity (50 ppm), while the N-dodecyl and N-tetradecyl compounds exhibited dramatically reduced or negligible activity [1]. This demonstrates a sharp chain-length optimum centered at C8-C10, where the N-octyl compound achieves maximal potency.

Antimicrobial Gram-positive bacteria Structure-activity relationship

Selectivity for Gram-Positive Bacteria Over Gram-Negative Bacteria: A Crucial Differentiator for Targeted Applications

The N-octyl and N-decyl salicylamides were found to exhibit a highly selective inhibiting effect on Gram-positive bacteria, with very low concentrations (2.5–10 ppm) sufficient to achieve complete growth inhibition, while showing markedly reduced or no activity against Gram-negative organisms [1]. This selective activity is fundamentally different from broad-spectrum antimicrobials like quaternary ammonium compounds or triclosan, which non-selectively disrupt both Gram-positive and Gram-negative membranes. The patent explicitly notes that this selectivity makes the compounds suitable for applications where Gram-positive bacteria need to be targeted without disturbing beneficial Gram-negative flora [1].

Selective antimicrobial Gram-positive Microbiome-friendly

Marine Environmental Persistence: Biodegradation Half-Life of 6.3 Days vs. Persistent Heavy Metal Antifoulants

In a comprehensive marine antifouling study, N-octyl-2-hydroxybenzamide (OHBA) demonstrated an extremely short environmental half-life of 6.3 days, classifying it as readily biodegradable [1]. This is in stark contrast to the industry-standard copper-based antifoulants (e.g., cuprous oxide, thiodiazole copper), which are non-degradable and persist in marine sediments for years, accumulating in the food chain [1]. The compound's rapid degradation ensures that its antifouling activity is temporally limited to the coating surface, minimizing ecotoxicological impact on non-target marine organisms.

Marine antifouling Biodegradability Environmental fate

Skin Permeation Profile: Optimized Log P for Stratum Corneum Retention and Minimal Systemic Absorption

A comparative evaluation of N-alkyl salicylamide prodrugs for sunscreen applications revealed that skin permeation and accumulation are highly dependent on alkyl chain length, with lipophilicity (capacity factor) increasing proportionally with chain length [1]. N-dodecyl salicylamide (C12SM) showed the lowest permeation of salicylic acid into skin, being restricted to the uppermost stratum corneum, while N-octyl salicylamide (C8SM) and N-decyl salicylamide (C10SM) exhibited higher skin accumulation and enzymatic hydrolysis to salicylic acid in skin homogenates [1]. This positions C8SM as a prodrug with a more favorable balance between skin retention and conversion to the active salicylic acid compared to the overly sequestered C12SM.

Dermal delivery Sunscreen Salicylic acid prodrug

Evidence-Backed Application Scenarios for 2-Hydroxy-N-octyl-benzamide


Selective Anti-Gram-Positive Preservative for Consumer Products

Based on the demonstrated 5-ppm inhibiting concentration against S. aureus and S. mutans and its selective Gram-positive activity, N-octyl-2-hydroxybenzamide can be incorporated into oral care formulations (mouthwashes, toothpastes), deodorants, or laundry detergents where selective control of Gram-positive odor-causing or cariogenic bacteria is desired without disrupting beneficial Gram-negative skin flora [1].

Eco-Friendly, Biodegradable Marine Antifouling Coatings

The compound's proven broad-spectrum antifouling activity against Vibrio, Navicula, Ulva, Mytilus, and Amphibalanus species, validated by a one-year real-sea test, combined with its 6.3-day marine half-life, positions it as a drop-in replacement for persistent copper oxide in yacht, ship hull, and marine infrastructure coatings subject to tightening environmental regulations [2].

Topical Salicylic Acid Prodrug for Sustained Skin Delivery

The optimal balance between skin permeation and metabolic hydrolysis to salicylic acid, as demonstrated in hairless mouse models, supports the use of N-octyl-2-hydroxybenzamide as a prodrug in sunscreen and anti-acne formulations. It provides a longer-lasting, localized release of salicylic acid compared to the poorly permeating N-dodecyl analog [3].

Building Block for Controlled-Release Cyclodextrin Composite Materials

The compound has been successfully embedded in β-cyclodextrin at a 2:1 molar ratio to create a composite material with extended antifouling agent shelf life and controlled release properties, enabling long-life marine coatings with reduced biocide leaching [4].

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